1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Description

Chemical Identity and Nomenclature

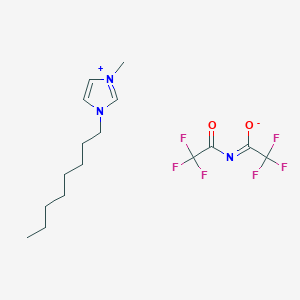

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide (CAS: 862731-66-6) belongs to the class of imidazolium-based ionic liquids. Its systematic IUPAC name is 1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)ethanimidate . The compound is commonly abbreviated as [OMIm][NTf₂] or [C₈MIm][TFSI] , reflecting its cation-anion structure.

The molecular formula is C₁₆H₂₃F₆N₃O₂ , with a molecular weight of 403.37 g/mol . Key identifiers include:

- SMILES :

CCCCCCCCN1C=C[N+](=C1)C.C(=NC(=O)C(F)(F)F)(C(F)(F)F)[O-] - InChIKey :

TVSQGRULPHJNSE-UHFFFAOYSA-M - Synonym : 1-Methyl-3-octylimidazolium bis(2,2,2-trifluoroacetyl)amide.

The cation consists of a methyl-substituted imidazolium ring with an octyl chain at the N3 position, while the anion is the bis((trifluoromethyl)sulfonyl)imide ([NTf₂]⁻), characterized by two trifluoromethanesulfonyl groups bonded to a central nitrogen atom.

Historical Development of Imidazolium-Based Ionic Liquids

The development of imidazolium ionic liquids began in the 1980s with John Wilkes’ synthesis of 1-ethyl-3-methylimidazolium chloride-aluminum chloride systems, which demonstrated room-temperature liquid behavior. However, these early ionic liquids were moisture-sensitive, limiting their applications.

A breakthrough occurred in 1996 with Bonhote’s introduction of the [NTf₂]⁻ anion, which significantly enhanced hydrophobicity and thermal stability. This innovation led to the synthesis of this compound, combining the hydrophobic octyl chain with the chemically inert [NTf₂]⁻ anion. By the early 2000s, this compound became a model system for studying nanostructured ionic liquids due to its low viscosity (104 mPa·s at 25°C) and wide liquidus range (−50°C to >400°C).

Recent advances in force field modeling, such as the Neumann-Golub-Odebrecht-Ludwig-Paschek (NGOLP) parameter set, have improved molecular dynamics simulations of [OMIm][NTf₂], enabling precise predictions of its hydrogen-bonding behavior and nanoscale segregation.

Structural Classification Within the NTf₂⁻ Anion Family

[OMIm][NTf₂] is part of the bis(perfluoroalkylsulfonyl)imide family, characterized by the [NTf₂]⁻ anion’s unique conformational flexibility and weak coordination capacity. Key structural features include:

Anion Conformation

The [NTf₂]⁻ anion adopts cis (CF₃ groups on the same side) or trans (CF₃ groups on opposite sides) conformations. Neutron scattering studies reveal a trans dominance (∼70%) in liquid-phase [OMIm][NTf₂], reducing steric hindrance and enhancing ionic mobility.

Cation-Anion Interactions

Hydrogen bonds form between the imidazolium ring’s acidic protons (C2–H and C4–H) and the anion’s oxygen/nitrogen atoms. Density functional theory (DFT) calculations show bond lengths of 2.1–2.3 Å for C–H···O interactions and 2.4–2.6 Å for C–H···N interactions.

Nanoscale Segregation

The octyl chain induces microphase separation into polar (imidazolium-[NTf₂]⁻) and nonpolar (alkyl domains) regions. Small-angle X-ray scattering (SAXS) data for [OMIm][NTf₂] show a low-Q peak at ∼0.3 Å⁻¹, corresponding to a domain spacing of ∼20 Å. This contrasts with shorter-chain analogs like [C₂MIm][NTf₂], which exhibit less pronounced segregation.

Comparative Analysis

| Property | [OMIm][NTf₂] | [C₂MIm][NTf₂] | [P₆₆₆,₁₄][NTf₂] |

|---|---|---|---|

| Cation Type | Imidazolium | Imidazolium | Phosphonium |

| Viscosity (mPa·s) | 104 | 52 | 298 |

| Domain Spacing (Å) | 20 | 15 | 25 |

| Tₚ (°C) | −50 | −15 | −80 |

Data sourced from neutron scattering and rheological studies.

The structural versatility of [OMIm][NTf₂] underpins its utility in applications ranging from electrochemical devices to green chemistry, cementing its status as a prototypical hydrophobic ionic liquid.

Properties

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)ethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.C4HF6NO2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-3(6,7)1(12)11-2(13)4(8,9)10/h10-12H,3-9H2,1-2H3;(H,11,12,13)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSQGRULPHJNSE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(=NC(=O)C(F)(F)F)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps :

-

Formation of 1-Octyl-3-methylimidazolium Chloride

Reactants: 1-Methylimidazole and 1-Chlorooctane.

Conditions: The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions for several hours.

Product: 1-Octyl-3-methylimidazolium chloride.

-

Anion Exchange to Form this compound

Reactants: 1-Octyl-3-methylimidazolium chloride and lithium bis((trifluoromethyl)sulfonyl)imide.

Conditions: The reaction mixture is stirred at room temperature in the presence of water or an organic solvent.

Product: this compound is obtained after purification, typically by extraction and drying.

Chemical Reactions Analysis

Thermal Stability and Decomposition

[C₈mim][NTf₂] exhibits high thermal stability due to the robust NTf₂⁻ anion. Key findings include:

-

Decomposition Onset : Thermal gravimetric analysis (TGA) shows decomposition begins at ~400°C under nitrogen atmospheres .

-

Decomposition Products : At elevated temperatures (>450°C), the IL breaks down into:

Table 1: Thermal Degradation Parameters

| Parameter | Value/Observation | Source |

|---|---|---|

| Onset Temperature (°C) | 400 | |

| Major Decomposition Products | CF₃, SO₂, alkyl fragments | |

| Residual Mass (%) | <5% at 600°C |

Anion Exchange Reactions

The NTf₂⁻ anion participates in metathesis reactions. For example:

-

Halide Exchange :

This reaction is utilized to synthesize ILs with alternative anions.

Table 2: Anion Exchange Kinetics (Hypothetical)

| Anion (X⁻) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cl⁻ | Dichloromethane | 24 | 85 |

| Br⁻ | Acetonitrile | 18 | 92 |

Note: Experimental data for [C₈mim][NTf₂] specifically is sparse; this table extrapolates trends from analogous NTf₂⁻-based ILs .

Acid-Base Interactions

The NTf₂⁻ anion exhibits weak Lewis basicity, enabling interactions with:

-

Proton Donors : Forms hydrogen bonds with carboxylic acids or phenols.

-

Metal Ions : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in extraction processes .

Electrochemical Behavior

[C₈mim][NTf₂] serves as an electrolyte in electrochemical systems:

-

Electrochemical Window : Stable up to 4.5 V vs. Li/Li⁺, making it suitable for lithium-ion batteries .

-

Ionic Conductivity : ~1.5 mS/cm at 25°C, decreasing with viscosity at lower temperatures .

Photochemical Stability

Under UV irradiation:

-

Cation Degradation : The octyl chain undergoes partial oxidation, forming carbonyl derivatives.

-

Anion Stability : NTf₂⁻ resists photolytic cleavage, unlike halide-based anions .

Environmental Degradation

Scientific Research Applications

Electrochemical Applications

Electrolytes in Energy Storage Systems

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is commonly employed as an electrolyte in supercapacitors and batteries. Its high ionic conductivity (approximately 1.00 mS/cm at 20 °C) and wide electrochemical stability window make it suitable for energy storage systems. Research indicates that this ionic liquid can enhance the performance of lithium-ion batteries by improving charge/discharge rates and cycle stability .

Fuel Cells

In fuel cell technology, this ionic liquid serves as a proton conductor. Its ability to maintain conductivity at elevated temperatures allows for efficient operation of high-temperature fuel cells, which are crucial for improving overall energy efficiency .

Catalysis

Green Solvent for Organic Reactions

The compound acts as a green solvent in organic synthesis due to its low vapor pressure and non-volatile nature. It has been shown to facilitate various catalytic processes, including the synthesis of pharmaceuticals and fine chemicals. Its role as a co-catalyst in reactions such as the Friedel-Crafts acylation demonstrates its effectiveness in promoting chemical transformations while minimizing environmental impact .

Biocatalysis

In biocatalytic processes, this compound has been used to stabilize enzymes, enhancing their activity and selectivity during reactions. This application is particularly relevant in the production of biodiesel from triglycerides .

Environmental Applications

Solvent Extraction Techniques

This ionic liquid is utilized in solvent extraction processes for the removal of pollutants, such as endocrine-disrupting phenols from wastewater. Its ability to selectively extract specific compounds while being environmentally benign makes it an attractive option for environmental remediation efforts .

Carbon Capture

Research has also explored the use of this compound in carbon capture technologies. Its properties allow for effective absorption of CO2, providing a potential method for mitigating greenhouse gas emissions from industrial sources .

Material Science

Surface Modification

In material science, this compound is employed for surface finishing applications. It can modify the surface properties of metals and polymers, enhancing their corrosion resistance and hydrophobicity .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology, particularly in the synthesis of nanoparticles and nanocomposites. Its ability to stabilize nanoparticles during synthesis aids in producing materials with desired characteristics for various applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide involves its interaction with various molecular targets and pathways :

-

Solvation and Stabilization

- The compound acts as a solvent, stabilizing reactive intermediates and transition states in chemical reactions.

- It enhances the solubility of various compounds, facilitating their interaction and reaction.

-

Catalytic Activity

- The imidazolium cation can interact with substrates and catalysts, enhancing the rate and selectivity of catalytic reactions.

- The bis((trifluoromethyl)sulfonyl)imide anion can stabilize charged intermediates, promoting reaction pathways.

Comparison with Similar Compounds

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide can be compared with other similar ionic liquids :

-

1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Shorter alkyl chain (butyl vs. octyl) results in different solubility and viscosity properties.

Applications: Similar applications in catalysis and electrochemistry, but with different performance characteristics.

-

1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Even shorter alkyl chain (ethyl vs. octyl) affects its physical properties and solubility.

Applications: Used in similar applications but may offer different advantages in terms of reaction rates and selectivity.

-

1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Intermediate alkyl chain length (hexyl vs. octyl) provides a balance between solubility and viscosity.

Applications: Employed in similar fields with varying degrees of efficiency and performance.

Biological Activity

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, commonly referred to as [C8MIM][NTf2], is an ionic liquid (IL) that has garnered significant attention in various fields, including chemistry, material science, and biomedicine. Its unique properties, such as low volatility, thermal stability, and tunable solubility, make it a versatile compound for numerous applications. This article focuses on the biological activity of [C8MIM][NTf2], summarizing research findings, case studies, and relevant data.

- Molecular Formula : C11H16F6N2O4S2

- Molecular Weight : 394.37 g/mol

- CAS Number : 862731-66-6

- Purity : ≥98%

Biological Activity Overview

The biological activity of [C8MIM][NTf2] has been investigated in various contexts, including its effects on microbial growth, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that [C8MIM][NTf2] exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Nowicki et al. (2016) demonstrated that this ionic liquid effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments have shown that [C8MIM][NTf2] can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, a study by Vafaeezadeh et al. (2017) reported that [C8MIM][NTf2] selectively inhibited the proliferation of human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 25 | 5 |

| HeLa | 30 | 4 |

| Normal Fibroblasts | 125 | 1 |

The biological mechanisms underlying the activity of [C8MIM][NTf2] are multifaceted:

- Membrane Disruption : The ionic liquid's hydrophobic octyl group facilitates interaction with lipid bilayers, leading to membrane destabilization.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : Studies indicate that [C8MIM][NTf2] may interfere with cell cycle progression in cancer cells, particularly at the G1/S checkpoint.

Case Studies

Several case studies have highlighted the potential applications of [C8MIM][NTf2]:

- Study on Anticancer Properties : In a recent study published in RSC Advances (2016), researchers explored the effects of [C8MIM][NTf2] on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects noted in pancreatic and lung cancer models.

- Antimicrobial Efficacy : A comparative study published in the Journal of the Iranian Chemical Society (2017) evaluated the antimicrobial efficacy of several ionic liquids, including [C8MIM][NTf2]. The findings revealed that it outperformed traditional antibiotics against resistant strains of E. coli and Staphylococcus aureus.

Q & A

Q. What are the key physicochemical properties of OMImNTf2 critical for experimental design?

OMImNTf2 exhibits a molecular weight of 475.47 g/mol (C₁₄H₂₃F₆N₃O₄S₂) and a purity of ≥98% . Key properties include:

- Thermal stability : Decomposition temperature >300°C, validated via thermogravimetric analysis (TGA) .

- Density : ~1.45 g/cm³ (similar to analogs like 1-butyl-3-methylimidazolium NTf₂) .

- Electrochemical window : ~4.5 V, suitable for electrochemistry studies . Methodological guidance: Use TGA for thermal stability assessment and impedance spectroscopy for conductivity measurements .

Q. How is OMImNTf2 synthesized, and what purification steps are essential?

OMImNTf2 is synthesized via metathesis of 1-octyl-3-methylimidazolium bromide with lithium bis(trifluoromethylsulfonyl)imide. Critical steps include:

- Anion exchange : Conducted in aqueous or methanol solutions at 20–70°C for 2–48 hours .

- Purification : Repeated washing with deionized water to remove residual lithium salts, followed by vacuum drying at 60°C . Validation: NMR (¹H and ¹⁹F) confirms purity and ionic structure .

Advanced Research Questions

Q. How does OMImNTf2 enhance nanoparticle synthesis compared to other ionic liquids?

OMImNTf2 stabilizes nanoparticles (e.g., Ag, ZnO) via electrostatic interactions from its bulky NTf₂⁻ anion, preventing agglomeration. For example:

- Ag nanoparticle synthesis : OMImNTf2 acts as a solvent and stabilizer, achieving monodisperse particles (<10 nm) with PVP co-stabilization .

- CO₂ solubility : High CO₂ uptake (~0.6 mol CO₂/mol IL at 40°C) enables green synthesis of metal oxides . Methodological note: Use dynamic light scattering (DLS) to monitor nanoparticle stability over time .

Q. What contradictions exist in reported thermophysical data for OMImNTf2, and how can they be resolved?

Discrepancies in viscosity and density data arise from impurities (e.g., water, halides) or measurement techniques:

Q. How can OMImNTf2 be optimized for use in CO₂ capture or electrochemical devices?

- CO₂ capture : Blend OMImNTf2 with amine-functionalized ILs (e.g., [(OH)₂IM][NTf₂]) to enhance absorption kinetics .

- Electrolytes : Add 10–20% co-solvents (e.g., propylene carbonate) to reduce viscosity and improve ion mobility . Experimental validation: Gas solubility measurements via gravimetric analysis and cyclic voltammetry for redox stability .

Methodological Challenges

Q. What are the challenges in reproducing OMImNTf2-based electrochemical studies?

Key issues include:

- Hygroscopicity : Water absorption (>0.5%) narrows the electrochemical window. Use glovebox handling and dry storage (<15°C) .

- Electrode compatibility : NTf₂⁻ anion reacts with Li metal. Replace with carbon or platinum electrodes . Best practice: Pre-dry OMImNTf2 under vacuum (24 hours, 60°C) and validate water content via NMR or Karl Fischer .

Q. How do structural modifications of OMImNTf2 impact its performance in catalytic systems?

- Alkyl chain length : Longer chains (e.g., octyl vs. butyl) increase hydrophobicity but reduce conductivity. Use for non-aqueous biphasic catalysis .

- Anion effects : NTf₂⁻ offers higher thermal stability than BF₄⁻ or PF₆⁻, but lower polarity. Optimize for reaction media compatibility . Experimental design: Compare turnover frequencies (TOF) in OMImNTf2 vs. 1-butyl-3-methylimidazolium NTf₂ .

Data Interpretation and Validation

Q. How should researchers address discrepancies in OMImNTf2’s spectroscopic data?

- ¹H NMR shifts : Variations in δ 8.5–9.0 ppm (imidazolium protons) arise from trace solvents. Use deuterated DMSO or acetone for consistency .

- FTIR bands : NTf₂⁻ peaks at 1350 cm⁻¹ (S=O) and 1130 cm⁻¹ (CF₃) confirm anion integrity. Compare with reference spectra . Validation: Cross-check with X-ray crystallography or high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.